molecular formula C8H8N2O B173249 Imidazo[1,5-a]pyridin-1-ylmethanol CAS No. 112230-23-6

Imidazo[1,5-a]pyridin-1-ylmethanol

Cat. No.: B173249
CAS No.: 112230-23-6
M. Wt: 148.16 g/mol
InChI Key: UBSCRHULDXXNCV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-1-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group attached to the nitrogen atom of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-ylmethanol typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by reduction of the resulting imidazo[1,5-a]pyridine-1-carbaldehyde to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-1-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form imidazo[1,5-a]pyridin-1-ylmethanal.

    Reduction: The compound can be reduced to form imidazo[1,5-a]pyridin-1-ylmethane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Imidazo[1,5-a]pyridin-1-ylmethanal.

    Reduction: Imidazo[1,5-a]pyridin-1-ylmethane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. In bioimaging, its fluorescence properties are exploited to visualize cellular components .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused ring system but differs in the position of the nitrogen atoms.

    Imidazo[1,2-b]pyridazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness: Imidazo[1,5-a]pyridin-1-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSCRHULDXXNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592041
Record name (Imidazo[1,5-a]pyridin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112230-23-6
Record name (Imidazo[1,5-a]pyridin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,5-a]pyridin-1-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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